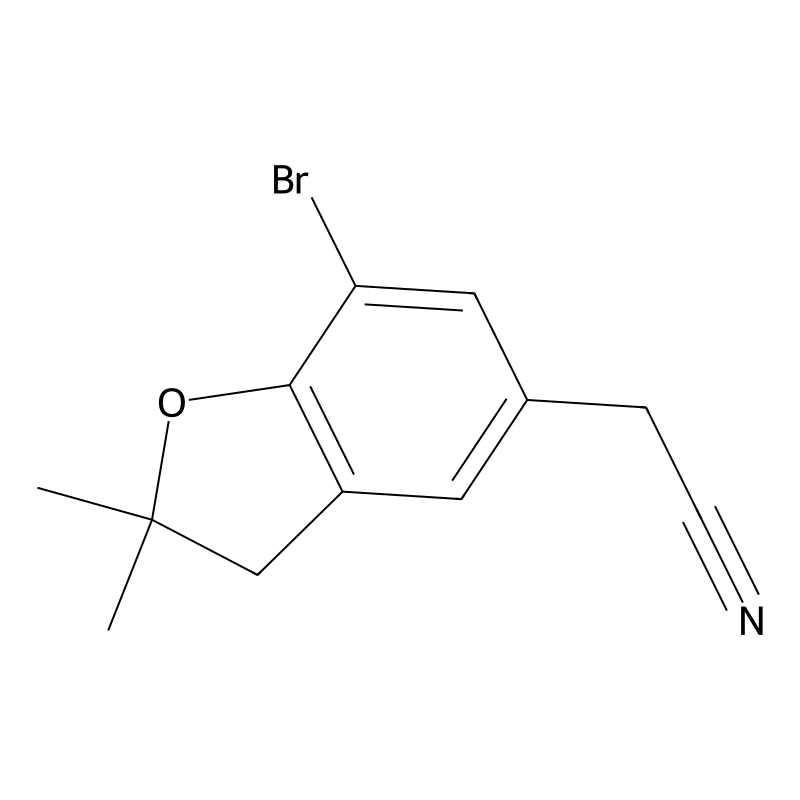

2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-tumor Activity

Field: Medical and Pharmaceutical Research.

Application: Benzofuran compounds have shown strong anti-tumor activities.

Antibacterial Activity

Application: Benzofuran compounds have demonstrated strong antibacterial activities.

Results: The results vary depending on the specific compound and the type of bacteria it is used against.

Anti-oxidative Activity

Application: Benzofuran compounds have shown strong anti-oxidative activities.

Results: The results vary depending on the specific compound and the oxidative stress it is used against.

Anti-viral Activity

Total Synthesis of Natural Products

Field: Organic Chemistry.

Application: Benzofuran rings are found in many natural products.

Method: The method of application involves the total synthesis of these natural products.

Results: The results vary depending on the specific natural product being synthesized.

Antimicrobial Agents

Antifungal Agents

Application: Benzofuran derivatives have been used as antifungal agents.

Results: The results vary depending on the specific compound and the type of fungus it is used against.

Antidiabetic Agents

2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is an organic compound characterized by a benzofuran structure with a bromine substituent and an acetonitrile functional group. Its molecular formula is C${12}$H${12}$BrN, and it has a molecular weight of approximately 251.14 g/mol. The compound is notable for its unique structure, which combines elements of both heterocyclic and aromatic chemistry, making it of interest in various chemical and biological applications .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, the acetonitrile group can undergo hydrolysis to form the corresponding carboxylic acid.

- Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile typically involves multi-step organic reactions:

- Formation of Benzofuran Core: The initial step often involves synthesizing the benzofuran structure through cyclization reactions of appropriate precursors.

- Bromination: The introduction of the bromine atom can be achieved via electrophilic bromination using bromine or N-bromosuccinimide.

- Nitrile Introduction: Finally, the acetonitrile group is introduced typically through a nucleophilic substitution reaction involving an appropriate acyl chloride or by direct reaction with sodium cyanide.

These methods allow for the tailored synthesis of this compound and its derivatives .

The unique structure of 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile lends itself to various applications:

- Pharmaceutical Development: Its potential bioactivity makes it a candidate for drug development targeting cancer or infectious diseases.

- Chemical Research: As a versatile building block in organic synthesis, it can be used to create more complex molecules.

- Material Science: Investigations into its properties may lead to applications in materials science, particularly in developing new polymers or coatings.

Several compounds share structural similarities with 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile. Here are a few notable examples:

Uniqueness

The uniqueness of 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile lies in its combination of a brominated benzofuran core with an acetonitrile side chain. This specific arrangement may confer distinct chemical reactivity and biological properties compared to its analogs.

The synthesis of 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile represents a complex challenge in organic chemistry due to the presence of multiple functional groups including a brominated benzofuran core, dimethyl substitution, and an acetonitrile moiety [1] [2]. This compound combines structural elements from both dihydrobenzofuran derivatives and nitrile-containing molecules, requiring sophisticated synthetic approaches that can effectively construct the heterocyclic framework while introducing the necessary substituents in a controlled manner [3] [4].

Catalytic Synthesis Strategies

Transition Metal-Mediated Cyclization

Transition metal-catalyzed cyclization represents one of the most effective approaches for constructing benzofuran derivatives, offering high selectivity and functional group tolerance [5] [6]. Palladium-catalyzed heteroannulation of acetylenic compounds provides a convenient and general method for benzofuran synthesis from ortho-iodophenol derivatives and acetylenic compounds under mild conditions [7]. The reaction typically proceeds through oxidative addition of palladium to the carbon-halogen bond, followed by alkyne insertion and reductive elimination to form the benzofuran ring system [6] [7].

Gold-catalyzed cycloisomerization offers another powerful strategy for benzofuran formation [8]. Gold catalysts demonstrate exceptional activity in activating alkynes toward nucleophilic attack by phenolic hydroxyl groups, leading to efficient cyclization reactions [9] [8]. The gold-catalyzed migratory cyclization of 2-alkynylaryl ethers proceeds through coordination of the gold catalyst to the alkyne, followed by nucleophilic attack and subsequent rearrangement to yield 2,3-disubstituted benzofurans in moderate to good yields [8].

Rhodium-catalyzed cyclization provides an alternative approach for benzofuran synthesis without requiring basic conditions [10]. The rhodium catalyst facilitates the formation of rhodium enolates through alpha-activation of ketones, followed by carbon-arylation with difluorobenzenes and subsequent intramolecular oxygen-arylation [10]. This methodology allows for the synthesis of polyfluorinated benzofurans with high selectivity [10].

| Catalyst System | Reaction Conditions | Yield Range | Substrate Scope |

|---|---|---|---|

| Palladium/Phosphine | 80-120°C, 7-16 hours | 30-78% | Iodophenols, acetylenes |

| Gold/N-heterocyclic carbene | 70°C, acetonitrile | 60-90% | Alkynyl ethers |

| Rhodium/Phosphine | Reflux, dichlorobenzene | 15-76% | Ketones, difluorobenzenes |

Copper-Promoted Cross-Coupling Reactions

Copper-catalyzed synthesis has emerged as a cost-effective alternative to precious metal catalysis for benzofuran formation [11] [12]. The copper-promoted intramolecular dehydrogenative carbon-oxygen coupling reaction provides an efficient method for constructing benzothieno[3,2-b]benzofurans with yields ranging from 64-91% [13]. The reaction mechanism involves single electron transfer between the hydroxyl group of the substrate and the copper catalyst, initiating a radical pathway [13].

Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes represents a regioselective one-pot procedure for synthesizing polysubstituted benzofurans [12]. The transformation consists of sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization using molecular oxygen as the terminal oxidant [12]. This methodology demonstrates broad substrate scope, accommodating various phenols and alkynes under the same reaction conditions [12].

Iron-copper bimetallic catalysis offers enhanced reactivity compared to single-metal systems [11]. The starting material undergoes conversion to a reactive iodide intermediate catalyzed by iron triflimide, followed by copper-catalyzed oxygen-arylation to form the benzofuran ring [11]. The synergistic effect between iron and copper catalysts enables efficient conversion of both electron-rich and electron-poor substrates [11].

Nickel-Based Catalytic Systems

Nickel-catalyzed intramolecular oxidative coupling provides an environmentally benign approach to benzofuran synthesis using molecular oxygen as the sole oxidant [14]. The nickel-catalyzed synthesis of 3-aryl benzofurans from ortho-alkenyl phenols proceeds through intramolecular dehydrogenative coupling without requiring sacrificial hydrogen acceptors [14]. The reaction mechanism involves coordination of nickel to the phenolic oxygen, followed by intramolecular pi-complexation with the olefinic double bond and subsequent olefinic carbon-hydrogen activation [14].

The nickel catalyst facilitates the formation of a six-membered oxa-nickelacycle intermediate through removal of a hydrogen radical [14]. Reductive elimination of the catalyst from this intermediate generates the 3-aryl benzofuran product while regenerating the nickel catalyst [14]. This catalytic cycle demonstrates good to excellent yields for various substituted substrates [14].

Temperature optimization studies reveal that the nickel-catalyzed process requires careful control of reaction conditions [15]. At 533 K, the conversion of intermediates begins to increase dramatically, while at 573 K under 3.0 megapascal pressure, benzofuran conversion reaches 93% with 91% combined yield of oxygen-free products [15].

Traditional Organic Synthesis Approaches

Alkylation-Nitrile Formation Pathways

Nucleophilic substitution reactions of alkyl halides with cyanide salts represent the most straightforward approach to nitrile synthesis [16] [17]. The reaction involves displacement of the halogen atom by the cyanide ion, resulting in chain extension and nitrile group introduction [16]. For brominated benzofuran derivatives, this methodology provides direct access to acetonitrile-substituted products through reaction with sodium or potassium cyanide in ethanol under reflux conditions [16] [17].

Dehydration of primary amides offers an alternative route to nitrile formation [18] [16]. The process involves heating a solid mixture of the amide and phosphorus pentoxide, with water removal from the amide group leaving the nitrile functionality [16]. This approach proves particularly useful when the corresponding amide precursor is more readily accessible than the halogenated substrate [18] [16].

Iron-catalyzed alpha-alkylation of nitriles with primary alcohols represents a modern adaptation of traditional alkylation chemistry [19]. The catalytic system operates through a hydrogen-borrowing pathway, allowing direct alkylation of nitriles with alcohols without requiring pre-activated substrates [19]. Mechanistic studies indicate that the reaction proceeds through an olefin intermediate, with the turnover-limiting step being hydrogenation of the olefin with an iron hydride species [19].

| Alkylation Method | Reagents | Conditions | Typical Yields |

|---|---|---|---|

| Halide displacement | Sodium cyanide, ethanol | Reflux, 6-12 hours | 60-85% |

| Amide dehydration | Phosphorus pentoxide | 200-250°C | 70-90% |

| Iron-catalyzed | Iron catalyst, alcohol | 120-140°C | 55-80% |

Bromination Techniques

Electrophilic aromatic bromination represents the classical approach for introducing bromine substituents into benzofuran derivatives [20] [21]. Traditional bromination methods employ bromine or N-bromosuccinimide in the presence of Lewis acid catalysts [20]. However, these approaches often suffer from limited regioselectivity and harsh reaction conditions [20].

The development of environmentally benign bromination protocols has led to the adoption of ammonium bromide-hydrogen peroxide systems [21]. This oxybromination methodology generates bromine in situ, providing enhanced selectivity while reducing environmental impact [21]. The reaction demonstrates high para-selectivity for aniline derivatives and good regioselectivity for anisole substrates [21].

Bromine-trifluoride systems offer superior reactivity for deactivated aromatic compounds [20]. The bromination agent consists of equimolar amounts of bromine-trifluoride and bromine, enabling bromination at mild temperatures between -10°C and 30°C [20]. The reaction proceeds instantaneously, requiring careful temperature control due to its exothermic nature [20].

Advanced bromination techniques employ barium tetrafluorobromate as a highly active brominating agent [22]. This reagent demonstrates exceptional selectivity, producing pure meta-bromo-nitrobenzene from nitrobenzene substrates [22]. The formation of barium fluoride as a solid precipitate facilitates product isolation and purification [22].

Electrochemical and Green Chemistry Methods

Electrochemical Cyclization

Electrochemical methods provide sustainable alternatives to traditional benzofuran synthesis by eliminating the need for stoichiometric oxidants [2] [23]. The electrochemical cyclization of 2-alkynylphenols with diselenides proceeds using platinum electrodes in acetonitrile solvent, yielding substituted benzofuran heterocycles in high yields [2]. The synthetic pathway involves formation of a seleniranium intermediate, which undergoes nucleophilic cyclization to furnish the benzofuran products [2].

Catalyst-free electrochemical synthesis demonstrates the potential for highly efficient benzofuran formation under mild conditions [23]. The electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of cyanoacetates as nucleophiles proceeds in phosphate buffer solution mixed with ethanol [23]. The resulting quinone-imine participates in 1,4-Michael-type addition reactions to form benzofuran derivatives in good yields with high purity [23].

The electrochemical process operates through an ECEC mechanism (electrochemical-chemical-electrochemical-chemical), providing precise control over the reaction pathway [23]. The use of six carbon electrodes as anodes and platinum cathodes enables efficient electron transfer while maintaining mild reaction conditions [23]. The method proves particularly attractive for large-scale synthesis due to its simplicity and waste minimization [23].

Catalyst-Free Reaction Protocols

Catalyst-free synthesis represents the ultimate goal of green chemistry, eliminating metal contamination while reducing process complexity [24] [3]. The cascade reaction between nitroepoxides and salicylaldehydes proceeds without catalysts using potassium carbonate and dimethylformamide at 110°C [24]. The reactions achieve completion within 12 hours, yielding benzofuran derivatives in 33-84% yields [24].

Base-catalyzed protocols demonstrate the effectiveness of simple inorganic bases for promoting benzofuran formation [3]. Cesium carbonate in tetrahydrofuran facilitates the Hauser-Kraus reaction between formyl triflates and sulfonylphthalides, yielding dihydrobenzofuranones in 32-88% yields [3]. The mechanism involves phthalide anion formation, followed by desulfonation and subsequent cyclization through the Dieckmann process [3].

Thermal cyclization approaches utilize elevated temperatures to promote ring closure without external catalysts [25] [3]. The one-pot coupling of benzoquinone derivatives under refluxing acidic conditions produces benzofuran and furanylidene-benzofuran systems through heteroannulation mechanisms [25]. These procedures prove effective in producing target compounds under inexpensive conditions with shorter reaction times compared to traditional multi-step approaches [25].

| Green Method | Conditions | Yield Range | Advantages |

|---|---|---|---|

| Electrochemical | Buffer pH 7, room temperature | 60-85% | No oxidants required |

| Nitroepoxide cascade | K₂CO₃, DMF, 110°C | 33-84% | Metal-free |

| Thermal cyclization | Acetic acid, reflux | 40-70% | Simple conditions |

Thermodynamic and Kinetic Parameters

The thermodynamic and kinetic parameters of 2-(7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile are primarily derived from computational predictions and structural analogues due to limited experimental data for this specific compound. The compound exhibits a molecular weight of 266.13 grams per mole and demonstrates characteristic thermodynamic properties typical of brominated benzofuran derivatives [1] [2].

The polarizability of the compound has been computationally predicted to be 24.5 ± 0.5 × 10⁻²⁴ cubic centimeters, indicating moderate molecular polarizability that influences its intermolecular interactions [2]. The vapor pressure is extremely low at 0.0 ± 0.8 millimeters of mercury at 25 degrees Celsius, suggesting minimal volatility under standard conditions [2].

Key thermodynamic parameters require experimental determination through calorimetric studies and predictive computational methods. The flash point has been estimated at 174.2 ± 27.9 degrees Celsius, indicating relatively high thermal stability before ignition [2]. The boiling point under standard atmospheric pressure is predicted to be 364.4 ± 42.0 degrees Celsius, reflecting the compound's substantial molecular weight and intermolecular forces [2].

Solubility and Partition Coefficients (XLogP3-AA)

The solubility characteristics of 2-(7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile demonstrate preferential dissolution in organic solvents rather than aqueous systems [2]. This behavior is consistent with the compound's lipophilic nature, attributed to the presence of the brominated benzofuran ring system and the acetonitrile functional group.

The partition coefficient, expressed as XLogP3-AA, provides insight into the compound's lipophilicity and potential bioavailability. For structurally related compounds, the XLogP3-AA value has been computed to be approximately 2.1, indicating moderate lipophilicity [3]. This value suggests that the compound would demonstrate preferential partitioning into lipophilic phases, which is significant for pharmaceutical applications and environmental fate assessment.

The compound exhibits limited water solubility due to its hydrophobic benzofuran core structure and the presence of the bromine substituent, which further reduces hydrophilic character [2]. Solubility in organic solvents such as dimethyl sulfoxide, acetonitrile, and chloroform is expected to be substantially higher, facilitating its use in synthetic applications and analytical procedures.

Reactivity Profile

Nucleophilic Substitution at Bromine Center

The bromine atom at the 7-position of the benzofuran ring represents a primary reactive site for nucleophilic substitution reactions. The electronic environment created by the electron-withdrawing nitrile group and the benzofuran system activates the carbon-bromine bond toward nucleophilic attack [4] .

Nucleophilic substitution reactions at the bromine center typically proceed through an addition-elimination mechanism, particularly with strong nucleophiles such as amines, thiols, and organometallic reagents [6] [4]. The reaction rate is influenced by the electronic nature of the nucleophile, with more nucleophilic species demonstrating enhanced reactivity.

Primary amines can effectively substitute the bromine atom under mild heating conditions, producing amino-substituted benzofuran derivatives with potential biological activity . Thiol nucleophiles similarly demonstrate good reactivity, forming thioether linkages that can be further manipulated for synthetic applications .

Organometallic reagents, including Grignard reagents and organolithium compounds, show excellent reactivity toward the bromine center, enabling the formation of carbon-carbon bonds and the introduction of various alkyl or aryl substituents [6] [4]. These reactions typically require anhydrous conditions and inert atmosphere to prevent unwanted side reactions.

Nitrile Group Functionalization

The nitrile functional group in 2-(7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile exhibits characteristic reactivity patterns observed in aromatic nitrile compounds [6] [7]. The electron-withdrawing nature of the nitrile group significantly influences the compound's overall reactivity profile.

Hydrolysis of the nitrile group under acidic conditions proceeds through protonation of the nitrogen atom, followed by nucleophilic attack by water molecules to form an amide intermediate, which subsequently hydrolyzes to yield the corresponding carboxylic acid [6] [7]. This reaction typically requires elevated temperatures and strong acid catalysis to achieve complete conversion.

Basic hydrolysis follows a similar mechanistic pathway but involves hydroxide ion as the nucleophile, producing carboxylate salts as the primary products [6] [7]. The reaction rate under basic conditions is generally faster than acidic hydrolysis due to the increased nucleophilicity of hydroxide ions.

Reduction of the nitrile group using lithium aluminum hydride produces primary amine derivatives, representing a valuable synthetic transformation for pharmaceutical applications [6] [7]. The reaction proceeds through the formation of an aluminum-nitrogen complex, followed by hydrolytic workup to yield the amine product.

Grignard reagents react with the nitrile group to form ketones after hydrolytic workup, providing access to carbonyl-containing derivatives with extended carbon frameworks [6] [7]. This reaction is particularly valuable for constructing complex molecular architectures from the benzofuran starting material.

Stability and Degradation Pathways

The stability of 2-(7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is influenced by environmental conditions including temperature, pH, light exposure, and the presence of reactive species [8] [9]. Under recommended storage conditions at room temperature, the compound demonstrates good stability with minimal degradation over extended periods [10].

Hydrolytic degradation represents the primary degradation pathway under aqueous conditions, particularly at elevated temperatures. The nitrile group is susceptible to hydrolysis, leading to the formation of carboxylic acid derivatives and potential cleavage of the carbon-nitrogen triple bond [8] [9]. The rate of hydrolytic degradation increases significantly under acidic or basic conditions.

Oxidative degradation occurs in the presence of strong oxidizing agents such as hydrogen peroxide or atmospheric oxygen at elevated temperatures [8] [9]. This pathway typically results in the formation of oxidized benzofuran derivatives and potential ring-opening reactions. The bromine substituent may also undergo oxidation under extreme conditions.

Thermal degradation becomes significant at temperatures exceeding 100 degrees Celsius, leading to the formation of decomposition products including hydrogen bromide, nitrogen oxides, and carbon oxides [10]. The compound's thermal stability is limited by the strength of the carbon-bromine bond and the nitrile group's thermal sensitivity.

Photolytic degradation under ultraviolet light exposure is generally limited due to the compound's low absorption in the UV region. However, prolonged exposure to intense UV radiation may result in photodegradation products through free radical mechanisms [8] [9].

XLogP3

Dates

Explore Compound Types